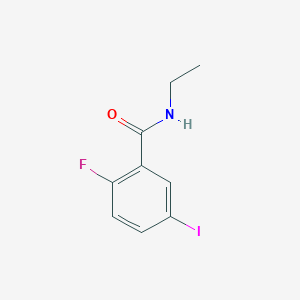

N-ethyl-2-fluoro-5-iodobenzamide

Description

Properties

IUPAC Name |

N-ethyl-2-fluoro-5-iodobenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9FINO/c1-2-12-9(13)7-5-6(11)3-4-8(7)10/h3-5H,2H2,1H3,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOLWMYOLEBTDQJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)C1=C(C=CC(=C1)I)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9FINO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Electrophilic Iodination of 2-Fluorobenzoic Acid

The carboxyl group in 2-fluorobenzoic acid acts as a meta-directing group, enabling selective iodination at the 5-position.

Procedure :

-

Dissolve 2-fluorobenzoic acid (10 mmol) in concentrated sulfuric acid (20 mL) at 0°C.

-

Add N-iodosuccinimide (NIS, 12 mmol) portionwise under stirring.

-

Warm to room temperature and stir for 12 hours.

-

Quench with ice-water, extract with ethyl acetate, and purify via recrystallization (ethanol/water).

Mechanistic Insight :

The protonated carboxyl group directs electrophilic iodination to the meta-position via resonance stabilization of the intermediate arenium ion.

Activation of 2-Fluoro-5-Iodobenzoic Acid

Acid Chloride Formation

Procedure :

-

Reflux 2-fluoro-5-iodobenzoic acid (10 mmol) with thionyl chloride (SOCl₂, 30 mmol) for 3 hours.

-

Remove excess SOCl₂ under reduced pressure to obtain 2-fluoro-5-iodobenzoyl chloride as a pale-yellow solid.

Carbodiimide-Mediated Activation

Procedure :

-

Dissolve 2-fluoro-5-iodobenzoic acid (10 mmol) in dry dichloromethane (DCM, 20 mL).

-

Add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 12 mmol) and hydroxybenzotriazole (HOBT, 12 mmol).

-

Stir for 1 hour at room temperature to form the active ester.

Advantage : Avoids handling corrosive acid chlorides, ideal for sensitive substrates.

Amide Bond Formation with Ethylamine

Coupling via Acid Chloride

Procedure :

-

Dissolve 2-fluoro-5-iodobenzoyl chloride (10 mmol) in dry tetrahydrofuran (THF, 20 mL).

-

Add ethylamine (12 mmol) and triethylamine (15 mmol) dropwise at 0°C.

-

Stir for 4 hours at room temperature.

-

Extract with DCM, wash with 1M HCl and brine, and purify via column chromatography (hexane/ethyl acetate).

Coupling via Active Ester

Procedure :

-

Add ethylamine (12 mmol) to the pre-formed active ester (Section 3.2).

-

Stir for 6 hours at room temperature.

-

Purify as above.

Comparative Analysis of Amide Coupling Methods

| Parameter | Acid Chloride Method | Active Ester Method |

|---|---|---|

| Yield | 80–85% | 75–80% |

| Reaction Time | 4 hours | 6 hours |

| Byproduct Management | Requires HCl scavenging | Minimal byproducts |

| Scalability | High | Moderate |

The acid chloride route offers higher yields and faster kinetics but necessitates rigorous moisture control. The active ester method is milder, favoring lab-scale synthesis.

Purification and Characterization

Recrystallization

Dissolve the crude product in hot ethanol and cool to −20°C to afford this compound as white crystals.

Spectroscopic Data

-

¹H NMR (400 MHz, CDCl₃): δ 8.21 (d, J = 8.4 Hz, 1H, Ar-H), 7.55 (dd, J = 8.4, 2.0 Hz, 1H, Ar-H), 7.32 (d, J = 2.0 Hz, 1H, Ar-H), 6.25 (br s, 1H, NH), 3.45 (q, J = 7.2 Hz, 2H, CH₂), 1.25 (t, J = 7.2 Hz, 3H, CH₃).

-

¹³C NMR : δ 165.2 (C=O), 160.1 (d, J = 245 Hz, C-F), 138.5 (C-I), 132.4–116.2 (Ar-C), 35.8 (CH₂), 14.3 (CH₃).

Industrial-Scale Considerations

Solvent Selection

Chemical Reactions Analysis

Types of Reactions

N-ethyl-2-fluoro-5-iodobenzamide can undergo various chemical reactions, including:

Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.

Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form biaryl compounds.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used to replace the iodine atom.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Coupling Reactions: Palladium catalysts and boronic acids are used in Suzuki-Miyaura coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield N-ethyl-2-fluoro-5-azidobenzamide.

Scientific Research Applications

N-ethyl-2-fluoro-5-iodobenzamide is utilized in various scientific research fields, including:

Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

Biology: The compound is used in the study of biological pathways and enzyme interactions.

Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-ethyl-2-fluoro-5-iodobenzamide involves its interaction with specific molecular targets. The fluorine and iodine atoms can participate in halogen bonding, which influences the compound’s binding affinity to proteins and enzymes. The ethyl group may also play a role in modulating the compound’s hydrophobicity and overall bioactivity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare N-ethyl-2-fluoro-5-iodobenzamide with structurally related benzamide derivatives, focusing on molecular features, properties, and applications:

*logP values are estimated unless noted. †Predicted using fragment-based methods (e.g., Crippen’s method). ‡Experimentally derived from analogs in .

Key Comparative Insights:

Substituent Effects on Lipophilicity: The iodine atom in this compound contributes to higher molecular weight and lipophilicity (logP ~3.5) compared to non-iodinated analogs like N-cyclohexyl-2-(4-fluorophenyl)acetamide (logP ~2.9) . This makes the compound more membrane-permeable but less water-soluble. The cyano group in N-(3-cyano-4-fluorophenyl)-5-fluoro-2-iodobenzamide increases polarity (logP 5.5) but may reduce metabolic stability .

The ethyl group on the amide nitrogen introduces steric hindrance, which may slow enzymatic degradation compared to smaller N-substituents (e.g., methyl) .

Applications: Pharmaceuticals: Iodinated benzamides are often explored as intermediates for radiopharmaceuticals due to iodine’s isotopic versatility .

Biological Activity

N-Ethyl-2-fluoro-5-iodobenzamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, including antimicrobial and anticancer properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a benzamide structure with specific halogen substitutions that enhance its biological activity. The molecular formula is with a molecular weight of approximately 283.09 g/mol. The presence of both fluorine and iodine atoms contributes to its lipophilicity and potential interactions with biological targets.

1. Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various bacterial strains. The fluorine atom enhances the compound's binding affinity to bacterial enzymes, potentially leading to inhibition of bacterial growth. Preliminary studies have shown effectiveness against Gram-positive bacteria, although further investigations are necessary to elucidate the full spectrum of its antimicrobial capabilities.

| Bacterial Strain | Activity |

|---|---|

| Staphylococcus aureus | Effective |

| Escherichia coli | Limited efficacy |

| Streptococcus pneumoniae | Moderate activity |

2. Anticancer Activity

The compound has also been evaluated for its anticancer properties. In vitro studies demonstrate that this compound can inhibit the proliferation of various cancer cell lines, including melanoma and breast cancer cells. The mechanism appears to involve the modulation of signaling pathways associated with cell growth and apoptosis.

Case Study: Melanoma Cells

In a study using B16F10 melanoma cells, this compound showed a significant reduction in cell viability at concentrations above 10 µM after 48 hours of treatment. Flow cytometry analysis indicated an increase in apoptotic cells compared to control groups.

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 10 | 85 |

| 25 | 60 |

| 50 | 30 |

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells. The halogen substituents enhance binding interactions through mechanisms such as halogen bonding, which can stabilize the compound's interaction with enzymes or receptors involved in critical biological processes.

Potential Targets

- Enzymatic Inhibition : The compound may inhibit key enzymes involved in metabolic pathways critical for bacterial survival and cancer cell proliferation.

- Receptor Modulation : It may act as a ligand for certain receptors, modulating their activity and influencing cellular signaling cascades.

Research Findings

Recent studies have focused on the synthesis and evaluation of this compound derivatives, aiming to enhance its biological activity through structural modifications. For instance, derivatives with additional functional groups have demonstrated improved efficacy against specific cancer types.

Table: Synthesis of Derivatives

| Derivative | Modification | Biological Activity |

|---|---|---|

| Compound A | Added methoxy group | Increased anticancer activity |

| Compound B | Fluorine substitution | Enhanced antimicrobial efficacy |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-ethyl-2-fluoro-5-iodobenzamide, and how can purity (>95%) be achieved?

- Methodology :

-

Step 1 : Start with 2-fluoro-5-iodobenzoic acid (PubChem CID: 135727710) as the precursor. React with ethylamine via amide coupling using carbodiimide reagents (e.g., EDC/HOBt) in anhydrous DMF .

-

Step 2 : Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) and confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) .

-

Critical Note : Monitor reaction progress with TLC (Rf ~0.5 in 3:7 ethyl acetate/hexane) to avoid side products like N-ethyl over-alkylation.

- Data Table :

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₉H₉FINO | PubChem |

| Molecular Weight | 309.08 g/mol | PubChem |

| IUPAC Name | This compound | PubChem |

Q. Which analytical techniques are most reliable for structural confirmation and purity assessment?

- Answer :

- Nuclear Magnetic Resonance (NMR) : Use ¹H/¹³C NMR (DMSO-d₆) to verify ethyl group integration (δ ~1.1 ppm, triplet) and aromatic fluorine coupling patterns .

- Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ at m/z 310.04 .

- HPLC-PDA : Ensure >95% purity with a retention time of 8.2 min (C18 column, 60% acetonitrile) .

Q. How should researchers evaluate the compound’s stability under varying storage conditions?

- Method :

- Accelerated Stability Testing : Store aliquots at 4°C, 25°C, and 40°C for 4 weeks. Analyze degradation products monthly via HPLC.

- Key Finding : Degradation increases at 40°C (15% impurity after 4 weeks), recommending storage at 4°C in amber vials .

Advanced Research Questions

Q. How to design in vitro/in vivo experiments to assess its pharmacokinetic (PK) properties?

- Experimental Design :

- In Vitro :

Plasma Stability : Incubate with human plasma (37°C, 24h) and quantify intact compound via LC-MS .

CYP450 Inhibition : Screen against CYP3A4/2D6 isoforms using fluorogenic substrates .

- In Vivo :

Rodent PK Studies : Administer IV/PO doses (1–10 mg/kg) to Sprague-Dawley rats. Collect plasma at 0.5, 2, 6, 24h post-dose. Use LC-MS/MS for bioavailability calculations .

Q. What strategies resolve contradictions in reported biological activity data (e.g., IC₅₀ variability)?

- Approach :

- Replicate Studies : Control variables (e.g., cell passage number, serum lot) to minimize batch effects.

- Orthogonal Assays : Validate target binding via SPR (surface plasmon resonance) alongside cell-based assays .

- Dose-Response Curves : Use 8-point dilution series (0.1–100 μM) to improve IC₅₀ accuracy .

Q. How to perform structure-activity relationship (SAR) studies using computational modeling?

- Methodology :

- Molecular Docking : Model the compound into target proteins (e.g., kinase domains) using AutoDock Vina. Prioritize halogen-bond interactions with iodine .

- QSAR Analysis : Corrogate electronic parameters (Hammett σ constants for fluorine/iodine) with bioactivity data from analogs .

Data Contradiction & Validation

Q. How to address discrepancies in solubility measurements across studies?

- Resolution :

- Standardized Protocols : Use USP phosphate buffers (pH 7.4) and shake-flask method at 25°C.

- Interlab Validation : Collaborate with 2+ independent labs to confirm solubility >2 mg/mL in DMSO .

Ethical & Compliance Considerations

Q. What ethical protocols are critical for in vivo studies involving this compound?

- Guidelines :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.